molecular formula C19H16O5 B2419889 Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate CAS No. 300557-12-4

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate

Cat. No.: B2419889
CAS No.: 300557-12-4
M. Wt: 324.332
InChI Key: WZJBSKHXLKFNAE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C19H16O5. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(2-oxo-2-phenylethoxy)-benzofuran-3-carboxylic acid isopropyl ester
  • 2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl

Uniqueness

Methyl 2-methyl-5-(2-oxo-2-phenylethoxy)-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 2-methyl-5-phenacyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-18(19(21)22-2)15-10-14(8-9-17(15)24-12)23-11-16(20)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJBSKHXLKFNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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